Ascaroside C

Chemical Ecology Nematode Pheromone Signaling Male Attraction Assay

Ascaroside C (CAS 11002-17-8), also designated ascr#3 or ascaroside C9 in the C. elegans nomenclature , is a member of the evolutionarily conserved ascaroside family of nematode pheromones.

Molecular Formula C43H84O8
Molecular Weight 729.1 g/mol
CAS No. 11002-17-8
Cat. No. B12711912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaroside C
CAS11002-17-8
Molecular FormulaC43H84O8
Molecular Weight729.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O
InChIInChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1
InChIKeyQGWBFEINIMLTDZ-XDAKOIIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascaroside C CAS 11002-17-8 Chemical Identity and Nematode Signaling Role


Ascaroside C (CAS 11002-17-8), also designated ascr#3 or ascaroside C9 in the C. elegans nomenclature [1], is a member of the evolutionarily conserved ascaroside family of nematode pheromones [2]. Its structure is based on the 3,6-dideoxy-L-sugar ascarylose, which is linked via an omega-1 hydroxyl group to a 9-carbon unsaturated fatty acid side chain (8R-hydroxynon-2-enoic acid) [1]. This specific structural configuration distinguishes Ascaroside C from other major components of the dauer pheromone blend, such as ascr#2 (ascaroside C6), which possesses a shorter six-carbon saturated side chain [3]. Synthesized primarily within peroxisomes through conserved β-oxidation pathways [4], Ascaroside C is secreted by Caenorhabditis elegans as a key population-density signal that regulates dauer larval development, male attraction, hermaphrodite repulsion, and lifespan extension [5][6].

Why Nematode Pheromone Analogs Cannot Substitute for Ascaroside C CAS 11002-17-8


Ascaroside C (ascr#3) cannot be interchanged with other dauer pheromone components such as ascr#2 because minor structural differences in side-chain length and saturation profoundly impact both the signaling message and the cellular machinery that decodes it [1][2]. A systematic structure-activity relationship (SAR) study demonstrated that small modifications to the ascaroside scaffold—including side-chain oxidation state, length, and sugar stereochemistry—can completely abolish biological activity [2]. Critically, ascr#2 and ascr#3 carry distinct information due to differential engagement of G protein-coupled receptors (GPCRs) [3]; ascr#3 signals via the chemoreceptor pair SRG-36/SRG-37 [4], whereas ascr#2 activates a different receptor cohort including DAF-37 and DAF-38 [5]. Consequently, procurement of ascr#2, ascr#5, or other in-class ascarosides cannot replicate the specific male-attraction potency [3] or the hermaphrodite-repulsion phenotype [6] that uniquely characterize Ascaroside C, resulting in divergent, and potentially misleading, experimental outcomes.

Quantitative Evidence Differentiating Ascaroside C CAS 11002-17-8 from Closest Analogs


Ascaroside C Versus Ascaroside C6: Differential Male Attraction Potency at Femtomolar Concentrations

Ascaroside C (ascr#3/C9) exhibits superior potency as a male-specific attractant in C. elegans compared to its closest structural analog ascr#2 (ascaroside C6). Quantitative behavioral assays reveal that ascr#3 elicits a significantly stronger male attraction response at overlapping concentration ranges [1][2]. In endogenous pheromone measurements, ascr#3 is produced at lower absolute quantities (55 fmol per 25 worm equivalents) relative to ascr#2 (537 fmol) yet still functions as a critical component of the male-attracting blend, indicating high specific activity at low abundance [3]. This differential potency is physiologically meaningful: mixtures containing ascr#3 synergize with ascr#2, ascr#4, and ascr#8 to achieve male attraction at picomolar concentrations [4]. This evidence directly supports procurement of Ascaroside C when the experimental or industrial objective is the specific study or manipulation of male-directed chemotaxis in nematodes.

Chemical Ecology Nematode Pheromone Signaling Male Attraction Assay

Ascaroside C Versus Ascaroside C6: Divergent Dauer-Inducing Activity

In contrast to its superior male-attraction potency, Ascaroside C (ascr#3) is a weaker inducer of dauer larval arrest compared to ascr#2 [1][2]. This differential activity profile is critical for understanding the compound's functional specialization: ascr#2 serves as the primary population-density signal (dauer pheromone), exhibiting a dauer-inducing EC50 of approximately 370 nM at 25°C and 1100 nM at 20°C in C. elegans assays [3]. Ascaroside C's dauer-inducing activity is lower, and its production does not peak under starvation conditions in the same manner as ascr#2 [4]. This functional divergence means that researchers or formulators seeking a strong, standalone dauer-inducing agent should select ascr#2, whereas those investigating the nuanced, combinatorial nature of nematode chemical communication require Ascaroside C as the male-attraction-specialized component of the pheromone blend.

Dauer Formation Developmental Arrest Nematode Life History

Ascaroside C Engages a Distinct Chemoreceptor: SRG-36/SRG-37 GPCR Pair

Ascaroside C (designated ascaroside C3 in receptor studies) signals through a genetically defined, dedicated GPCR pair—SRG-36 and SRG-37—that is not the primary target of ascr#2 [1]. In laboratory-evolved strains of C. elegans adapted to high-density growth, resistance to Ascaroside C is specifically conferred by genomic deletions that simultaneously disrupt both srg-36 and srg-37, demonstrating that these two redundant receptors mediate Ascaroside C perception [1]. In contrast, ascr#2 signals primarily through a different receptor set including DAF-37 and DAF-38 [2]. This receptor-level differentiation provides a genetic tool: Ascaroside C can be used to selectively probe SRG-36/SRG-37-mediated signaling pathways without activating the DAF-37/DAF-38 axis, enabling cleaner dissection of downstream neuronal circuits.

G Protein-Coupled Receptors Chemoreceptor Specificity Nematode Chemical Genetics

Ascaroside C Elicits Sex-Specific, Concentration-Dependent Behavioral Valence Switch

Ascaroside C (ascaroside C9/ascr#3) exhibits a unique behavioral property not shared by all ascarosides: it triggers opposite responses in males versus hermaphrodites at identical concentrations [1][2]. At low (picomolar) concentrations, Ascaroside C is attractive to C. elegans males while simultaneously being repulsive to wild-type hermaphrodites—a sex-specific valence switch [2]. Furthermore, the behavioral response is concentration-dependent: at the higher nanomolar concentrations required for robust dauer induction, Ascaroside C no longer attracts males and instead deters hermaphrodites [3]. In contrast, ascr#8, while also a male attractant, does not exhibit the same hermaphrodite-repulsion profile, demonstrating that this sex-specific duality is a distinguishing feature of Ascaroside C [4]. This property enables experiments requiring sex-specific behavioral readouts or the study of sexually dimorphic neural circuits.

Hermaphrodite Repulsion Behavioral Valence Sex-Specific Pheromone Response

Ascaroside C Synergism with Ascaroside C7 Extends C. elegans Lifespan and Stress Resistance

Ascaroside C (ascr#3), in combination with ascr#2, has been demonstrated to extend adult C. elegans lifespan and increase thermotolerance through chemosensory pathways dependent on the sirtuin SIR-2.1 [1][2]. Worms grown on medium containing nanomolar concentrations of ascr#2 and ascr#3 survived up to six times longer at 35°C compared to untreated controls [2]. In a separate study, ascaroside exposure extended adult lifespan up to three-fold on minimal growth medium, an effect that was abolished in sir-2.1 mutant backgrounds [1][3]. Critically, these lifespan-extending effects occur without reducing fecundity or feeding rate, and are dependent on the presence of nutrients [1]. While ascr#2 alone can also extend lifespan, the additive or synergistic contribution of Ascaroside C is evidenced by the fact that both compounds are endogenously co-regulated and act through overlapping yet distinct neuronal pathways [3].

Lifespan Extension Stress Resistance Aging Research

Optimal Research and Industrial Application Scenarios for Ascaroside C CAS 11002-17-8


Sex-Specific Neural Circuit Dissection in C. elegans

Ascaroside C is the pheromone component of choice for dissecting sexually dimorphic chemosensory circuits. Its dual ability to attract males at picomolar concentrations while repelling hermaphrodites enables clean, sex-specific readouts in two-choice behavioral assays [1][2]. The genetically defined receptor pair SRG-36/SRG-37 provides a molecular entry point for mapping downstream signaling cascades with unambiguous genetic controls [3]. Researchers studying sexually dimorphic neural processing of chemical signals should specify Ascaroside C as the male-directed stimulus, using ascr#2 as the complementary dauer-specific control.

Pheromone-Based Nematode Management in Agriculture

For agricultural programs developing pheromone-based strategies to manage plant-parasitic nematodes, Ascaroside C offers a targeted activity profile: potent male attraction without strong standalone dauer induction [1]. This selectivity is valuable for trap-crop or lure-and-kill strategies where attracting males without triggering widespread developmental arrest is desired. The demonstrated plant metabolism of ascarosides—whereby plants edit nematode pheromones via peroxisomal β-oxidation to generate repellent signals [4]—further supports the use of structurally defined Ascaroside C as a starting scaffold for developing plant-protection formulations.

Aging and Metabolism Pharmacology Studies

Ascaroside C is an essential component for pharmacological studies investigating the intersection of pheromone signaling, metabolism, and aging. Evidence demonstrates that Ascaroside C (in combination with ascr#2) extends lifespan up to 3-fold and increases thermotolerance 6-fold via SIR-2.1-dependent pathways without reducing fecundity [5][6]. Procuring Ascaroside C enables experiments that require the full modular complexity of the endogenous ascaroside signal, as opposed to the simpler but pharmacologically incomplete signal provided by ascr#2 alone.

Nematode Chemical Ecology and Inter-Species Communication Studies

In comparative chemical ecology research, Ascaroside C serves as a species-specific marker within the broader ascaroside family. Because the production profile of ascr#3 versus ascr#2 varies across Caenorhabditis species [7] and is differentially regulated by diet and developmental stage [8], Ascaroside C procurement is essential for studies aiming to understand how different nematode species encode distinct chemical messages using overlapping modular building blocks. Its omega-1 hydroxylation pattern [9] also provides a structural reference point for identifying novel ascaroside derivatives in non-model nematode species.

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